1-benzyl-4-(2-ethoxyphenyl)piperazine

Description

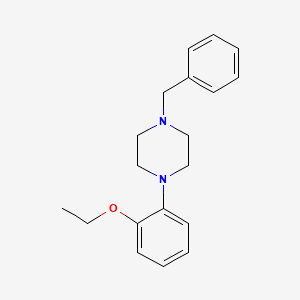

1-Benzyl-4-(2-ethoxyphenyl)piperazine is a substituted piperazine derivative characterized by a benzyl group at the N1 position and a 2-ethoxyphenyl group at the N4 position of the piperazine ring. The ethoxy group at the ortho position of the phenyl ring contributes to its unique physicochemical properties, such as lipophilicity and metabolic stability, which influence its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

1-benzyl-4-(2-ethoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-22-19-11-7-6-10-18(19)21-14-12-20(13-15-21)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLQFDSKYMSRAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(2-ethoxyphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of piperazine with benzyl chloride and 2-ethoxybenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-ethoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted piperazines.

Scientific Research Applications

Medicinal Chemistry

BEPP has been extensively studied for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets, making it a valuable scaffold in drug development.

Case Studies and Findings

- Antidepressant Activity : Research has indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. BEPP's structural modifications enhance its affinity for serotonin receptors, suggesting potential use in treating depression .

- Antipsychotic Properties : A study demonstrated that BEPP shows promise as an antipsychotic agent through its modulation of dopaminergic pathways, which are critical in the management of schizophrenia .

Neuropharmacology

The compound has been investigated for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a candidate for neurological studies.

Research Insights

- Cognitive Enhancement : BEPP has been evaluated for cognitive enhancement properties, with findings suggesting it may improve memory and learning processes in preclinical models .

- Anxiolytic Effects : Studies have shown that BEPP may reduce anxiety-like behaviors, indicating its potential as an anxiolytic agent .

Structure-Activity Relationship (SAR) Studies

The exploration of SAR is crucial in understanding how variations in chemical structure affect biological activity. BEPP serves as a model compound in these studies.

Key Findings

- Modifications to the ethoxy group have been shown to influence receptor binding affinity and selectivity, which is essential for developing targeted therapies .

Material Science Applications

Beyond pharmacological applications, BEPP and similar compounds are being explored in material science for their electronic properties.

Applications

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Varying Substituents

1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine

- Key Differences : The N4 substituent is a 3-hydroxy-3-phenylpentyl chain instead of 2-ethoxyphenyl.

- Activity : Demonstrates potent cerebral vasodilating activity due to the hydroxyl and phenyl groups enhancing interactions with vascular receptors. Quantitative structure-activity relationship (QSAR) studies highlight the importance of the hydroxyl group for activity .

1-(3-Cyclohexyl-1-oxo-propyl)-4-(2-ethoxyphenyl)piperazine (D 16 120)

- Key Differences: Features a 3-cyclohexylpropanoyl group at N1 instead of benzyl.

- Activity: Exhibits strong non-opioid analgesic activity with a high therapeutic index. The cyclohexylpropanoyl group enhances binding to pain-modulating receptors, while the 2-ethoxyphenyl group contributes to its pharmacokinetic profile .

- Selectivity : Unlike benzylpiperazines, this compound shows minimal off-target effects on serotonin receptors, suggesting substituent-dependent receptor specificity .

4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

- Key Differences : Contains a 2-methoxyphenyl group at N4 and a p-iodobenzamidoethyl chain at N1.

- Activity : Acts as a competitive antagonist at 5-HT1A receptors (Ki < 1 nM). The methoxy group provides similar electron-donating effects as ethoxy but with reduced steric hindrance, enhancing receptor binding .

- Applications : Used in neuropharmacological studies to probe serotonin receptor dynamics .

Functional Analogues with Piperazine Cores

1-Benzyl-4-(pyridin-2-ylcarbonyl)piperazine (Trelibet)

- Key Differences : A pyridinecarbonyl group replaces the 2-ethoxyphenyl moiety at N3.

- Activity : Primarily studied for its metabolic stability and detection in biological fluids. The pyridinyl group increases aqueous solubility but reduces CNS penetration compared to ethoxyphenyl derivatives .

- Analytical Methods : Quantified via gas chromatography with nitrogen-phosphorus detection, highlighting differences in extraction efficiency compared to ethoxyphenyl analogues .

1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole

- Key Differences : Incorporates a phenylsulfonyl-indole moiety instead of benzyl and ethoxyphenyl groups.

- Activity : Inhibits β-secretase (BACE1) with IC50 = 19.66 mM, emphasizing the role of sulfonyl groups in enzyme inhibition. The absence of a benzyl group reduces off-target receptor interactions .

Physicochemical and Pharmacokinetic Comparisons

| Compound | logP | Aqueous Solubility (μM) | Metabolic Hotspots | Key Pharmacological Target |

|---|---|---|---|---|

| 1-Benzyl-4-(2-ethoxyphenyl)piperazine | 3.8 | 60–80 (pH 6.5) | Piperazine ring oxidation | 5-HT1A, Analgesic receptors |

| 1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine | 2.5 | 20–40 (pH 6.5) | Hydroxyl group conjugation | Cerebral vasodilation |

| Trelibet | 2.1 | >100 (pH 6.5) | Pyridinecarbonyl hydrolysis | Not applicable (probe drug) |

| p-MPPI | 4.2 | <20 (pH 6.5) | Iodobenzamidoethyl cleavage | 5-HT1A receptors |

- Solubility Trends : Ethoxy and benzyl groups in the target compound balance lipophilicity and solubility, whereas polar substituents (e.g., hydroxy, pyridinyl) reduce logP but increase solubility .

- Metabolism : Piperazine ring oxidation is common across analogues, but ethoxy groups slow degradation compared to hydroxy or methoxy substituents .

Receptor Binding and Selectivity

- 5-HT1A Affinity : The 2-ethoxyphenyl group in the target compound enhances 5-HT1A binding (Ki = 18–72 nM) compared to methoxy derivatives (Ki = 72–916 nM) due to optimal electron-donating effects and steric positioning .

- BACE1 Inhibition : Unlike sulfonyl-indole derivatives (IC50 ~20 mM), the target compound shows weaker BACE1 inhibition, underscoring the importance of sulfonyl groups for enzyme interaction .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-benzyl-4-(2-ethoxyphenyl)piperazine with high purity and yield?

- Methodological Answer : Synthesis optimization requires:

- Solvent selection : Ethanol or methanol enhances solubility and reaction efficiency .

- Reaction monitoring : Maintain temperatures between 25–80°C and use inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) ensures purity. TLC with 1:2 hexane/ethyl acetate is recommended for progress monitoring .

- Example conditions :

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | Ethanol, methanol | |

| Temperature | 25–80°C | |

| Purification Method | Column chromatography |

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of:

- Elemental analysis : Confirms stoichiometry .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent arrangement and piperazine ring conformation .

- IR : Detects functional groups (e.g., ether, benzyl) .

- Chromatography : GC or HPLC validates purity .

Q. What biological assays are commonly used to evaluate this compound’s activity?

- Methodological Answer :

- Antiplatelet assays : Measure inhibition of platelet aggregation using ADP or collagen-induced models .

- Receptor binding studies : Radioligand displacement assays for serotonin (5-HT1A) or dopamine receptors .

- Toxicity screening : Acute toxicity tests in rodent models (e.g., LD₅₀ determination) .

Advanced Research Questions

Q. How do structural modifications to the piperazine core influence biological activity?

- Methodological Answer :

- Substituent effects :

- Benzyl groups : Enhance lipophilicity and receptor binding .

- Ethoxy groups : Electron-donating effects alter metabolic stability .

- Case study : Beta-cyclodextran modifications reduce toxicity but decrease activity due to steric hindrance . Computational docking (e.g., AutoDock) can predict binding affinity changes .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Experimental variables : Standardize assay conditions (e.g., cell lines, incubation times) .

- Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR .

- Meta-analysis : Compare data across studies using tools like Principal Component Analysis (PCA) to identify outliers .

Q. How can advanced spectroscopic techniques distinguish between isomers or analogs?

- Methodological Answer :

- Raman microspectroscopy : Use 20 mW laser power and 128–256 scans to differentiate isomers (e.g., 3-TFMPP vs. 4-TFMPP) .

- Multivariate analysis : Combine PCA and Linear Discriminant Analysis (LDA) for objective spectral classification .

Q. What computational methods predict receptor-ligand interactions for this compound?

- Methodological Answer :

- Molecular docking : Use software like Schrödinger or GROMACS to simulate binding to 5-HT1A receptors. Focus on arylpiperazine coplanarity for agonist activity .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Ser159 or Tyr390 residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.